Benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester, (2alpha(S*),4aalpha,8abeta)-
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Overview
Description
Benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester, (2alpha(S*),4aalpha,8abeta)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzoic acid, dichloro, and hydroxy groups, along with an octahydro-2H-1-benzopyran moiety. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester involves several steps, typically starting with the preparation of the benzoic acid derivative. The synthetic route often includes the chlorination of benzoic acid to introduce the dichloro groups, followed by esterification with the appropriate alcohol to form the ester linkage. The reaction conditions usually involve the use of catalysts such as anhydrous aluminum chloride and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form the corresponding dechlorinated products.
Scientific Research Applications
Benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Compared to other similar compounds, benzoic acid, 2,4-dichloro-, 2-hydroxy-1-(octahydro-2H-1-benzopyran-2-yl)ethyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Benzoic acid derivatives: Such as 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid.
Chlorinated benzoic acids: Such as 2,4-dichlorobenzoic acid and 3,5-dichlorobenzoic acid.
Hydroxybenzoic esters: Such as methyl salicylate and ethyl salicylate.
Properties
CAS No. |
101859-05-6 |
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Molecular Formula |
C18H22Cl2O4 |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
[(1S)-1-[(2R,4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-chromen-2-yl]-2-hydroxyethyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C18H22Cl2O4/c19-12-6-7-13(14(20)9-12)18(22)24-17(10-21)16-8-5-11-3-1-2-4-15(11)23-16/h6-7,9,11,15-17,21H,1-5,8,10H2/t11-,15+,16+,17-/m0/s1 |
InChI Key |
NBBYQFAEMDCAJJ-QYHDQYMBSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CC[C@@H](O2)[C@H](CO)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCC2C(C1)CCC(O2)C(CO)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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